molecular formula C12H10ClNO2 B8407901 2-Chloro-1-(4-methoxyquinolin-2-yl)ethanone

2-Chloro-1-(4-methoxyquinolin-2-yl)ethanone

Cat. No. B8407901
M. Wt: 235.66 g/mol
InChI Key: UFOZWCHWUPUGHS-UHFFFAOYSA-N
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Patent
US07863294B2

Procedure details

To a solution of 4-methoxyquinoline-2-carboxylic acid and DMF (50 μL) in DCM at 0° C. was added dropwise oxalyl chloride (1.2 eq). The cooling bath was removed and the mixture was stirred for 2 hr at RT, then the solvent was removed under reduced pressure. The residue was dissolved in THF/MeCN (1:1) and cooled to 0° C., a pre-cooled solution (0° C.) of TMSCHN2 (1.2 eq) and Et3N (1.2 eq) was added dropwise and the resulting mixture was stirred for 2 hr at 0° C. An excess of 2M HCl solution in Et2O was added and the reaction was stirred for further hour at 0° C. and then partitioned between sat. aq. NaHCO3 solution and DCM. The organic phase was separated, dried (Na2SO4), and concentrated under reduced pressure to afford a dark brown solid which was used as such in the next step. 1H NMR (300 MHz, CDCl3) δ: 8.47 (1H, d, J=8.0 Hz), 8.09 (1H, d, J=8.4 Hz), 7.81-7.73 (1H, m), 7.66-7.58 (1H, m), 7.51 (1H, s), 5.31 (2H, s), 4.13 (3H, s). MS (ES) Cl2H10ClNO2 requires: 235, found: 236 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 μL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
Cl2H10ClNO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]=[C:5]([C:13]([OH:15])=O)[CH:4]=1.C(Cl)(=O)[C:17]([Cl:19])=O.[Si](C=[N+]=[N-])(C)(C)C.CCN(CC)CC.Cl>C(Cl)Cl.CCOCC.CN(C=O)C>[Cl:19][CH2:17][C:13]([C:5]1[CH:4]=[C:3]([O:2][CH3:1])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]=1)=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=NC2=CC=CC=C12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 μL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Cl2H10ClNO2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hr at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in THF/MeCN (1:1)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 2 hr at 0° C
Duration
2 h
STIRRING
Type
STIRRING
Details
the reaction was stirred for further hour at 0° C.
CUSTOM
Type
CUSTOM
Details
partitioned between sat. aq. NaHCO3 solution and DCM
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a dark brown solid which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClCC(=O)C1=NC2=CC=CC=C2C(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.